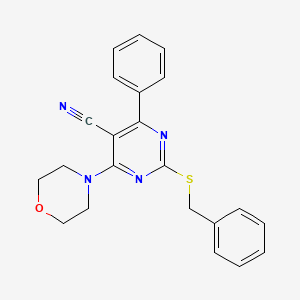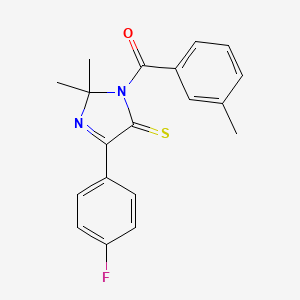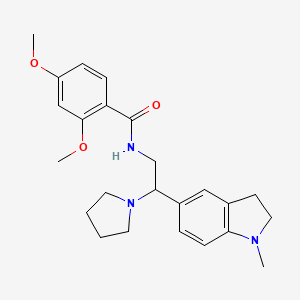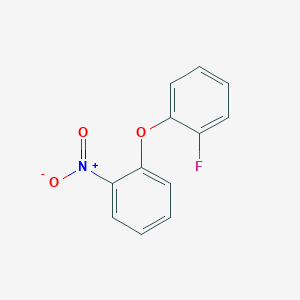
Fmoc-L-Pmab(tBu)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Pmab(tBu)2-OH: is a compound used in peptide synthesis. It is a derivative of phosphono-amino acids, specifically designed to mimic phosphorylated threonine. The compound is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups, which prevent side reactions during synthesis and can be removed during final deprotection .
Applications De Recherche Scientifique
Chemistry: Fmoc-L-Pmab(tBu)2-OH is used in the synthesis of peptides that mimic phosphorylated proteins. These peptides are valuable tools for studying protein-protein interactions and enzyme-substrate relationships .
Biology: In biological research, the compound is used to create peptides that are resistant to dephosphorylation by cellular phosphatases. This allows for the study of phosphorylation-dependent processes in cells .
Medicine: The compound is used in the development of peptide-based drugs that target specific proteins involved in diseases such as cancer and neurodegenerative disorders .
Industry: Fmoc-L-Pmab(tBu)2-OH is used in the production of synthetic peptides for various industrial applications, including the development of diagnostic tools and therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmab(tBu)2-OH typically involves the protection of the amino and hydroxyl groups of threonine with Fmoc and tBu groups, respectively. The process begins with the reaction of threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino group of threonine. The hydroxyl groups are then protected with tert-butyl groups using tert-butyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of Fmoc-L-Pmab(tBu)2-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The compound is typically synthesized on a resin, allowing for easy purification and isolation .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-L-Pmab(tBu)2-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the tert-butyl groups are removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; TFA for tert-butyl removal.
Coupling: DIC and HOBt in DMF for peptide coupling.
Major Products Formed: The major products formed from these reactions are peptides with the desired sequence, where Fmoc-L-Pmab(tBu)2-OH is incorporated as a phosphorylated threonine mimic .
Mécanisme D'action
Mechanism: Fmoc-L-Pmab(tBu)2-OH exerts its effects by mimicking phosphorylated threonine in peptides. The Fmoc group protects the amino group during synthesis, while the tert-butyl groups protect the hydroxyl groups. Upon deprotection, the compound can interact with proteins and enzymes in a manner similar to naturally phosphorylated threonine .
Molecular Targets and Pathways: The compound targets proteins and enzymes that recognize phosphorylated threonine, such as kinases and phosphatases. It is used to study signaling pathways that involve phosphorylation, including those related to cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Fmoc-L-Pma(tBu)2-OH: A mimic of phosphorylated serine.
Fmoc-L-Pmp(tBu)2-OH: A mimic of phosphorylated tyrosine.
Uniqueness: Fmoc-L-Pmab(tBu)2-OH is unique in its ability to mimic phosphorylated threonine while being resistant to hydrolysis by cellular phosphatases. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .
Propriétés
IUPAC Name |
(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENLXSUZQOUSJS-UUOWRZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)


![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)


![N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

